molecular formula C7H3BrClNO2S2 B2558885 4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride CAS No. 2168108-91-4

4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride

Cat. No.: B2558885
CAS No.: 2168108-91-4
M. Wt: 312.58
InChI Key: AWCAZDDYYPVIIU-UHFFFAOYSA-N
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Description

4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2S2 and a molecular weight of 312.58 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride typically involves the reaction of 4-bromothieno[2,3-c]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of catalysts or bases to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophilic species . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorothieno[2,3-c]pyridine-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Fluorothieno[2,3-c]pyridine-2-sulfonyl chloride: Similar structure but with a fluorine atom instead of a bromine atom.

    4-Iodothieno[2,3-c]pyridine-2-sulfonyl chloride: Similar structure but with an iodine atom instead of a bromine atom.

Uniqueness

4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical and chemical properties, making it distinct from its halogenated counterparts .

Properties

IUPAC Name

4-bromothieno[2,3-c]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S2/c8-5-2-10-3-6-4(5)1-7(13-6)14(9,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCAZDDYYPVIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=CN=CC(=C21)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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